ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
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Overview
Description
ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities. This particular compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry due to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxy-2-oxochromene-4-carbaldehyde.
Formation of Intermediate: The aldehyde is then reacted with piperazine in the presence of a suitable catalyst to form the intermediate 4-[(7-methoxy-2-oxochromen-4-yl)methyl]piperazine.
Esterification: The intermediate is then esterified with ethyl chloroformate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chromenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate: shares structural similarities with other chromenone derivatives such as:
Uniqueness
The presence of the piperazine ring in this compound distinguishes it from other chromenone derivatives. This structural feature imparts unique pharmacological properties, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
ethyl 4-[(7-methoxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-18(22)20-8-6-19(7-9-20)12-13-10-17(21)25-16-11-14(23-2)4-5-15(13)16/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCUWJWGEABIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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